Alogliptin(1+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

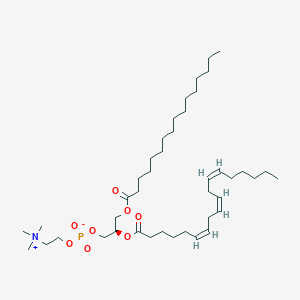

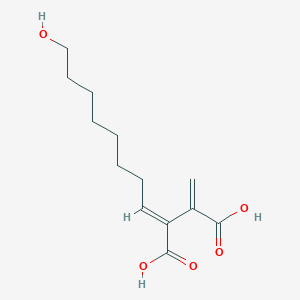

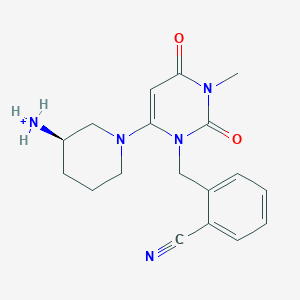

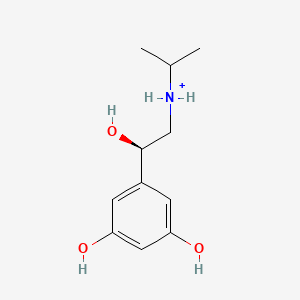

Alogliptin(1+) is an organic cation obtained by protonation of the primary amino function of alogliptin. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of an alogliptin.

Applications De Recherche Scientifique

Inhibitor of Dipeptidyl Peptidase IV (DPP-4)

Alogliptin is recognized as a potent, selective inhibitor of the serine protease dipeptidyl peptidase IV (DPP-4). This enzyme plays a critical role in glucose metabolism, and its inhibition by alogliptin leads to improved blood glucose control in animal models of diabetes (Feng et al., 2007). Alogliptin's selectivity and efficacy in inhibiting DPP-4 make it a significant therapeutic agent in diabetes management.

Enhancing Glucagon-like Peptide and Glucose-dependent Insulinotropic Polypeptide

Alogliptin elevates levels of incretin hormones like glucagon-like peptide (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are crucial for enhancing insulin secretion and glucose homeostasis. Alogliptin, by preventing their degradation, contributes significantly to the management of type 2 diabetes (Andukuri et al., 2009).

Treatment of Type 2 Diabetes

Alogliptin has been extensively studied and is effective as a treatment for type 2 diabetes, either as monotherapy or in combination with other antidiabetic agents like metformin, thiazolidinediones, sulfonylureas, and insulin. Its role in controlling blood glucose levels and being well-tolerated makes it an important option in diabetes treatment (Pratley, 2009).

Impact on Insulin Sensitivity and Longevity

Alogliptin has been shown to improve insulin sensitivity and attenuate functionality decline in mice on a high-fat diet. Its long-term intervention takes beneficial effects associated with longevity, including decreased organ pathology, preserved mitochondrial function, and reduced oxidative stress (Zhu et al., 2019).

Neurovascular Protective Effects

In studies involving a murine model of stroke, alogliptin demonstrated neurovascular protective effects. It ameliorated cerebral infarction and restored the expression of endothelial tight junction proteins, indicating its potential in protecting against brain injury post-stroke (Hao et al., 2019).

Cardiovascular Safety in Type 2 Diabetes

In patients with type 2 diabetes who had experienced an acute coronary syndrome, alogliptin did not increase the rates of major adverse cardiovascular events compared to placebo. This indicates its cardiovascular safety profile in a high-risk diabetic population (White et al., 2013).

Propriétés

Nom du produit |

Alogliptin(1+) |

|---|---|

Formule moléculaire |

C18H22N5O2+ |

Poids moléculaire |

340.4 g/mol |

Nom IUPAC |

[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]azanium |

InChI |

InChI=1S/C18H21N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/p+1/t15-/m1/s1 |

Clé InChI |

ZSBOMTDTBDDKMP-OAHLLOKOSA-O |

SMILES isomérique |

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)[NH3+] |

SMILES canonique |

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)[NH3+] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265268.png)

![Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)-2-propenoate](/img/structure/B1265270.png)

![1-(14-Methyl-pentadecanyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1265272.png)